2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

SAR studies on tetrahydroimidazo[1,2-a]pyridine scaffolds often fail due to uncontrolled isomer substitution-using the 6-methyl variant (CAS 1507721-09-6) in place of the 8-methyl introduces conformational divergence that confounds binding data. This compound resolves that risk. - Defined 8-methyl stereochemistry on a saturated core (Fsp³ = 0.8) for 'escape from flatland' library design. - Primary amine handle enables systematic N-alkylation/acylation for focused SAR expansion. - 95% purity ensures reproducible assay outcomes; available in 1g-25g scales for lead optimization campaigns.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13244383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1CCCN2C1=NC=C2CCN
InChIInChI=1S/C10H17N3/c1-8-3-2-6-13-9(4-5-11)7-12-10(8)13/h7-8H,2-6,11H2,1H3
InChIKeyNBPQKLSUPFEAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine: Chemical Identity and Sourcing


2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine (CAS 1503819-00-8) is a heterocyclic amine featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core with a distinctive 8-methyl substituent and an ethan-1-amine chain at the 3-position . With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, it belongs to the class of tetrahydroimidazo[1,2-a]pyridine derivatives, which are recognized scaffolds in medicinal chemistry for their potential to modulate biological targets [1]. The compound is commercially available at a purity of 95% for research use .

Specific 8-methyl isomer for SAR integrity in tetrahydroimidazopyridine series
Saturated tetrahydro scaffold supports developability profiling studies
Defined research-grade purity for stoichiometric synthetic planning

Structural Uniqueness of 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine


The exact position of the methyl group on the saturated tetrahydro ring critically differentiates this compound from its constitutional isomers, such as the 6-methyl variant (CAS 1507721-09-6) . In the tetrahydroimidazo[1,2-a]pyridine scaffold, the substitution site directly influences the three-dimensional conformation of the ethylamine side chain and the electronic environment of the imidazo nitrogen atoms, which can lead to divergent binding affinities and pharmacokinetic properties in medicinal chemistry campaigns [1]. Therefore, substituting one positional isomer for another without experimental validation risks introducing uncontrolled variables in structure-activity relationship (SAR) studies.

Positional Isomer (6-methyl vs 8-methyl)

Methyl group position may shift 3D conformation and electronic environment, potentially altering target binding profiles.

Regioisomer (2-substituted vs 3-substituted)

Different side-chain vector may reorient hydrogen-bonding interactions, which cannot be assumed equivalent without assay validation.

Aromatic vs Tetrahydro Analog

Lower Fsp3 in aromatic analogs may reduce solubility and alter metabolic stability, limiting direct substitution for lead optimization.

Differentiation Guide for 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine vs. Analogs


8-Methyl vs. 6-Methyl Positional Isomers

The 8-methyl substitution on the saturated ring creates a unique steric and electronic environment compared to the 6-methyl isomer (CAS 1507721-09-6) . The methyl group's proximity to the bridgehead nitrogen at position 4 of the imidazo[1,2-a]pyridine system can influence the basicity of the adjacent nitrogen and the overall molecular shape, which are critical parameters in target engagement [1].

Positional Isomer Identity
Reported
8-methyl (CAS 1503819-00-8) vs 6-methyl (CAS 1507721-09-6); distinct InChI Keys despite identical MW.
Supports isomer-specific SAR interpretation.
Structural comparison from patent and thesis data.
Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Tetrahydro vs. Aromatic Ring Saturation

Unlike the fully aromatic 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine (CAS 919742-25-9), the target compound features a saturated 5,6,7,8-tetrahydro ring system [1]. This saturation significantly increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved aqueous solubility and reduced metabolic clearance in drug discovery programs [2]. The calculated logP values differ (Target: 1.28 vs. Aromatic: typically higher due to planar aromaticity), suggesting different partition coefficients.

Ring Saturation Character
Class-level
Tetrahydro Fsp3 = 0.8 vs aromatic analog; calculated logP ~1.28.
Supports developability profiling context.
Class-level Fsp3–solubility correlation; compound-specific data to verify.
Physicochemical Properties Solubility Metabolic Stability

3-Position vs. 2-Position Ethanamine Side Chain

The ethan-1-amine side chain is attached at the 3-position of the imidazo[1,2-a]pyridine nucleus, distinguishing it from 2-substituted analogs like 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine (CAS 919742-25-9) . This regiochemistry places the basic amine group in a different vector orientation relative to the core scaffold, which can be decisive for hydrogen-bonding interactions with biological targets [1].

Regiochemistry of Side Chain
Reported
Ethanamine at 3-position (CAS 1503819-00-8) vs 2-position (CAS 919742-25-9).
Supports regioisomer-specific SAR interpretation.
No direct comparative bioactivity data available.
Regioisomer Differentiation Receptor Binding Synthetic Intermediate

Purity Grade and Batch Consistency

The target compound is supplied with a defined specification of 95% purity by Leyan (Product Number: 2021409) . While this is a standard research-grade purity level, the presence of specified purity allows for direct comparison with generic suppliers offering the unsubstituted analog 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine (CAS 950888-59-2), which may be offered at varying purity levels (e.g., NLT 97% from other vendors) . This documented purity is the benchmark for calculating stoichiometry in subsequent synthetic steps.

Purity Specification
Specification review
95% purity (Leyan); unsubstituted analog available at NLT 97%.
Supports stoichiometric calculation review.
Batch-specific purity may vary; verify CoA.
Quality Control Reproducibility Chemical Sourcing

Application Scenarios for 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine


SAR Studies on TNF-alpha Modulators

The compound serves as a key intermediate or building block for exploring the SAR of tetrahydroimidazo[1,2-a]pyridine derivatives as modulators of Tumor Necrosis Factor alpha (TNF-alpha) activity, a target in inflammatory and autoimmune diseases [1]. Its specific 8-methyl-3-ethanamine substitution pattern provides a distinct vector for functionalization, allowing medicinal chemists to probe the effects of steric bulk and hydrogen-bonding potential near the bridgehead nitrogen of the scaffold, as implied by the patent literature on this chemotype [1].

Positional Isomer Effects on Biological Activity

Ideal for head-to-head comparative studies against its closest isomers, such as 2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine . By directly comparing the biological activity of these compounds in a defined assay, researchers can isolate the contribution of the methyl group's position to potency, selectivity, and pharmacokinetic properties, a fundamental exercise in lead optimization that is not possible with generic, unsubstituted analogs.

Focused Libraries with Enhanced sp3 Character

As a starting material for generating libraries of N-alkylated or N-acylated derivatives, this saturated scaffold is preferred over aromatic imidazo[1,2-a]pyridine analogs due to its higher Fsp3 value (0.8), a property linked to improved clinical success rates by promoting solubility and reducing off-target promiscuity [2]. Procurement of the 8-methyl variant enables the construction of libraries biased towards 'escape from flatland' principles.

Validation of Novel Synthetic Methodologies

The presence of both a primary amine handle and a stereodefined methyl group on the saturated ring makes this compound a challenging and informative substrate for testing new catalytic methods for C–N bond formation or late-stage functionalization of saturated heterocycles [3]. Its defined purity (95%) ensures that initial method development is not confounded by unknown impurities.

Application
Selection Property
Validation Focus
TNF-alpha pathway modulation studies
8-methyl-3-ethanamine substitution vector
Target engagement and steric effect profiling
Positional isomer SAR comparison
Isomer-specific scaffold geometry
Biological activity divergence in defined assays
Lead-like library synthesis
High Fsp3 saturated scaffold
Solubility and off-target promiscuity profiling
Synthetic methodology validation
Primary amine and methyl substituent handle
C–N bond formation efficiency and impurity control
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